

Application Notes and Protocols: MK-8722

Formulation with DMSO and PEG300

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Compound of Interest

Compound Name: MK8722

Cat. No.: B609113

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Introduction

MK-8722 is a potent, direct, and systemic allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1][2][3][4] As a key sensor of cellular energy status, AMPK activation has numerous downstream effects, making it a target of interest for various metabolic diseases.[5][6][7] These application notes provide detailed protocols for the formulation of MK-8722 using a vehicle composed of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with other co-solvents, for both in vivo and in vitro studies.

Data Presentation

Solubility and Formulation Data

The following tables summarize the key quantitative data for the formulation of MK-8722.

Parameter	Value	Reference
Solubility in DMSO	50 mg/mL (111.14 mM)	[1]
90 mg/mL (200.04 mM)	[3]	
In Vivo Formulation	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	[2][8][9][10]
5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH ₂ O	[1]	
Solubility in Formulation	2.08 mg/mL (4.62 mM)	[2][9]
3 mg/mL	[8][10]	
Storage (Powder)	-20°C for 3 years	[1]
Storage (Stock in DMSO)	-80°C for 1 to 2 years	[2][3]

In Vivo Dosing and Efficacy

Animal Model	Dose	Effect	Reference
db/db mice	30 mg/kg/day	Dose-dependent lowering of ambient blood glucose	[1][2]
eDIO mice	10 and 30 mg/kg	Significant reduction in fasting blood glucose	[5]
Rats (Diabetic Nephropathy)	10 mg/kg/day	Reduction in proteinuria and improved GFR	[7]

Experimental Protocols

Protocol 1: Preparation of MK-8722 Formulation for In Vivo Administration

This protocol details the preparation of a common vehicle for the administration of MK-8722 to animal models.

Materials:

- MK-8722 powder
- Dimethyl Sulfoxide (DMSO), sterile
- Polyethylene Glycol 300 (PEG300), sterile
- Tween 80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes
- 0.22 µm sterile filter

Procedure:

- Prepare a stock solution of MK-8722 in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of MK-8722 powder in DMSO. Sonication may be required to fully dissolve the compound.[\[2\]](#)
- In a sterile conical tube, add the required volume of the co-solvents in the following order, ensuring the solution is clear after each addition:
 - Add the MK-8722 DMSO stock solution (to achieve a final concentration of 10% of the total volume).
 - Add PEG300 (to achieve a final concentration of 40% of the total volume). Mix thoroughly.
 - Add Tween 80 (to achieve a final concentration of 5% of the total volume). Mix thoroughly.
 - Add saline to reach the final desired volume (45% of the total volume). Mix until a clear solution is obtained.[\[2\]](#)[\[9\]](#)

- Example for 1 mL of a 2.08 mg/mL working solution:
 - Add 100 μ L of a 20.8 mg/mL MK-8722 stock in DMSO to a sterile tube.
 - Add 400 μ L of PEG300 and mix until uniform.
 - Add 50 μ L of Tween 80 and mix until uniform.
 - Add 450 μ L of saline and mix thoroughly.[\[2\]](#)[\[9\]](#)
- Sterilize the final formulation by passing it through a 0.22 μ m filter.[\[8\]](#)
- It is recommended to prepare this formulation fresh before each use.[\[2\]](#)[\[8\]](#)

Protocol 2: In Vitro Cell-Based Assay with MK-8722

This protocol provides a general guideline for treating cultured cells with MK-8722.

Materials:

- Cultured cells (e.g., HepG2, C2C12)
- Complete cell culture medium
- MK-8722 stock solution in DMSO (e.g., 10 mM)
- Phosphate-Buffered Saline (PBS)

Procedure:

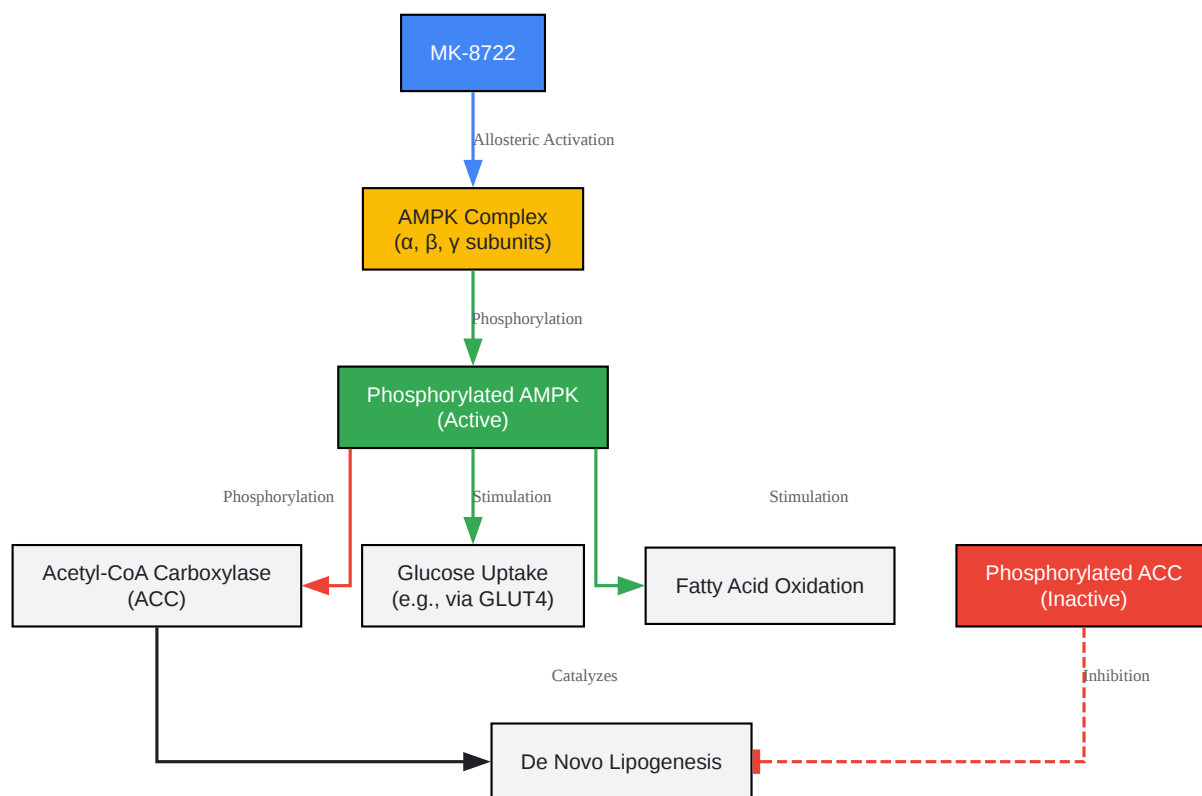
- Cell Seeding: Plate cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Preparation of Treatment Media:
 - Thaw the MK-8722 DMSO stock solution.
 - Prepare serial dilutions of the MK-8722 stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture

medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.1-0.5% to avoid solvent toxicity.

- Cell Treatment:
 - Remove the existing culture medium from the cells.
 - Wash the cells once with sterile PBS.
 - Add the prepared treatment media containing different concentrations of MK-8722 or a vehicle control (medium with the same final concentration of DMSO) to the respective wells.
- Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting for p-AMPK and p-ACC, gene expression analysis, or metabolic assays.

Visualizations

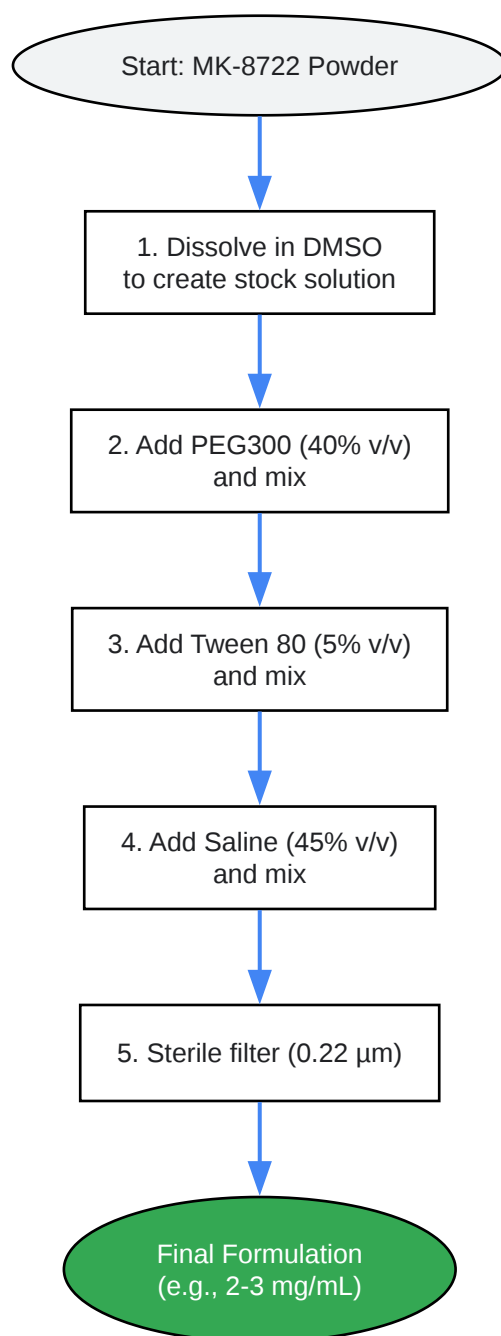
Signaling Pathway of MK-8722



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Caption: MK-8722 allosterically activates AMPK, leading to downstream metabolic effects.

Experimental Workflow for In Vivo Formulation Preparation



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Caption: Sequential workflow for preparing the MK-8722 in vivo formulation.

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